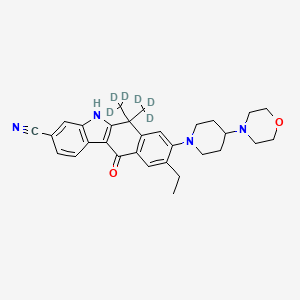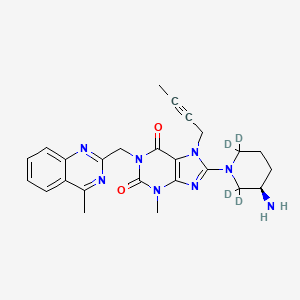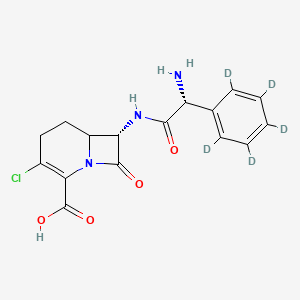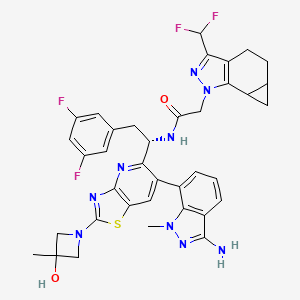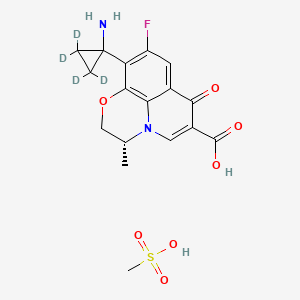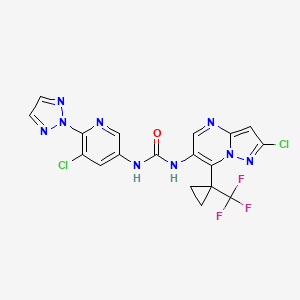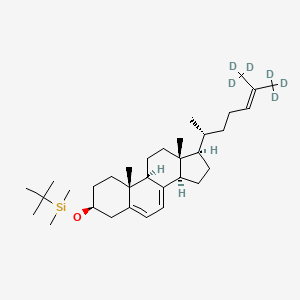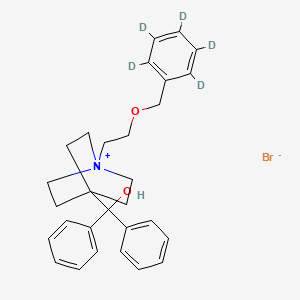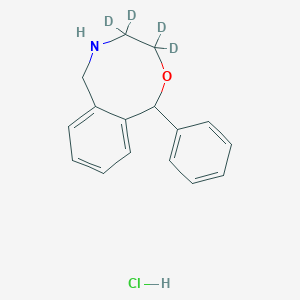
N-Desmethyl Nefopam-d4 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Desmethyl Nefopam-d4 (hydrochloride) is a deuterium-labeled analogue of N-Desmethyl Nefopam (hydrochloride). This compound is primarily used in scientific research as a stable isotope-labeled compound. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, which can significantly affect the pharmacokinetic and metabolic profiles of the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Nefopam-d4 (hydrochloride) involves the deuteration of N-Desmethyl Nefopam (hydrochloride)The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of N-Desmethyl Nefopam-d4 (hydrochloride) is carried out under cGMP (current Good Manufacturing Practice) conditions to ensure high purity and quality. The production process involves large-scale synthesis in cleanroom environments, with strict control over process parameters to maintain consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-Desmethyl Nefopam-d4 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups in the molecule are replaced with other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
N-Desmethyl Nefopam-d4 (hydrochloride) has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in quantitative analysis and to study reaction mechanisms.
Biology: Employed in metabolic studies to track the distribution and metabolism of drugs.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mécanisme D'action
The mechanism of action of N-Desmethyl Nefopam-d4 (hydrochloride) is similar to that of Nefopam. Nefopam is a centrally-acting, non-opioid analgesic that works by blocking voltage-gated sodium channels and inhibiting the reuptake of serotonin, dopamine, and noradrenaline. This results in the modulation of pain signals and provides analgesic effects.
Comparaison Avec Des Composés Similaires
N-Desmethyl Nefopam-d4 (hydrochloride) is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Similar compounds include:
N-Desmethyl Nefopam (hydrochloride): The non-deuterated analogue.
Nefopam (hydrochloride): The parent compound, which is a centrally-acting analgesic.
Other deuterium-labeled analogues: Compounds with similar structures but different labeling patterns
N-Desmethyl Nefopam-d4 (hydrochloride) offers advantages in pharmacokinetic studies due to its altered metabolic profile, making it a valuable tool in drug development and research .
Propriétés
Formule moléculaire |
C16H18ClNO |
|---|---|
Poids moléculaire |
279.80 g/mol |
Nom IUPAC |
3,3,4,4-tetradeuterio-1-phenyl-5,6-dihydro-1H-2,5-benzoxazocine;hydrochloride |
InChI |
InChI=1S/C16H17NO.ClH/c1-2-6-13(7-3-1)16-15-9-5-4-8-14(15)12-17-10-11-18-16;/h1-9,16-17H,10-12H2;1H/i10D2,11D2; |
Clé InChI |
ODDJBKRAHHWMJP-DEHBLRELSA-N |
SMILES isomérique |
[2H]C1(C(OC(C2=CC=CC=C2CN1)C3=CC=CC=C3)([2H])[2H])[2H].Cl |
SMILES canonique |
C1COC(C2=CC=CC=C2CN1)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


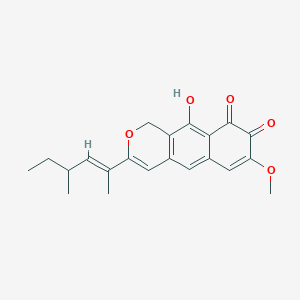
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-5-[4-(hydroxycarbamoyl)phenyl]-2-methylbenzamide](/img/structure/B15142600.png)
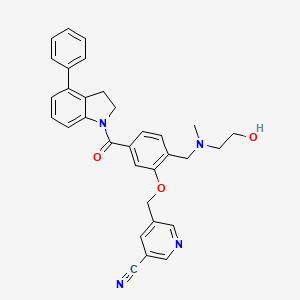
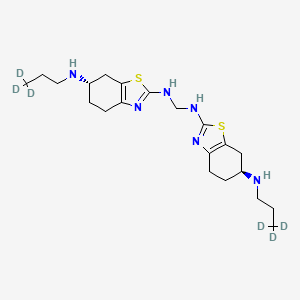
![[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-(trideuteriomethyl)sulfanium;hydrogen sulfate;sulfuric acid](/img/structure/B15142613.png)
